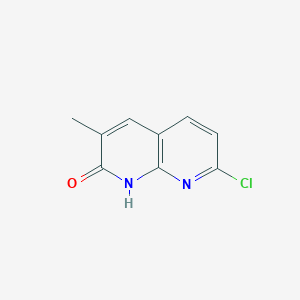![molecular formula C31H29FN4O B15292781 (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one typically involves multi-step organic reactions. The starting materials may include piperidinone derivatives, triazole compounds, and fluorophenylmethyl reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
Biologically, piperidinone derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with unique properties.
Wirkmechanismus
The mechanism of action of (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinone Derivatives: Compounds with similar piperidinone cores.
Triazole Compounds: Molecules containing triazole rings.
Fluorophenylmethyl Derivatives: Compounds with fluorophenylmethyl groups.
Uniqueness
What sets (3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one apart is its unique combination of functional groups and structural features. This may confer distinct biological activities or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C31H29FN4O |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+ |
InChI-Schlüssel |
YHWZDCHFTZTNIV-DPCVLPDWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CN(C2)CC4=CN(N=N4)CC5=CC=CC=C5F |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C)C2=O)CC4=CN(N=N4)CC5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


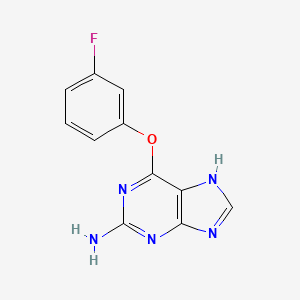
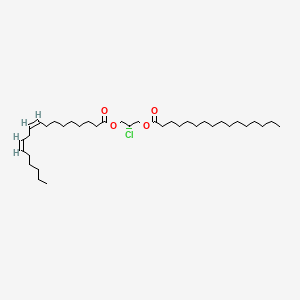
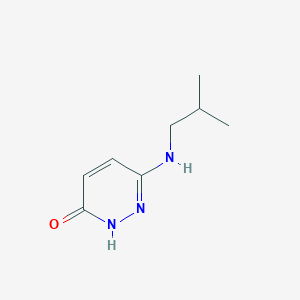
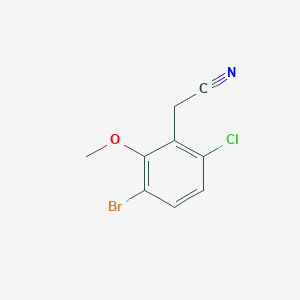
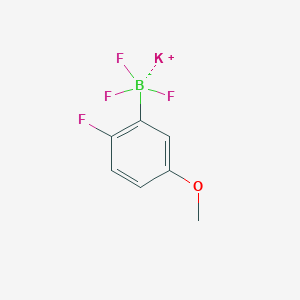
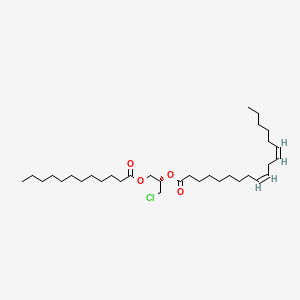
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
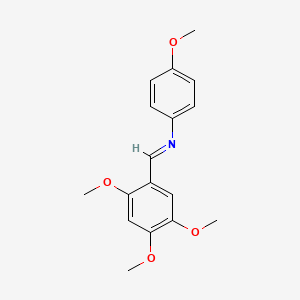
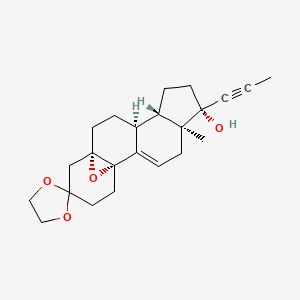
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
![[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
